Udenafil

Vue d'ensemble

Description

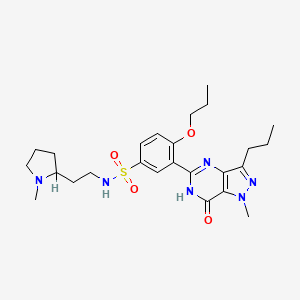

L’udénafil est un inhibiteur sélectif puissant de la phosphodiestérase de type 5 développé pour le traitement de la dysfonction érectile. Il a été développé par Dong-A Pharmaceutical et est commercialisé sous le nom de marque Zydena. L’udénafil a un début d’action rapide, avec une concentration plasmatique maximale atteinte en 1 à 1,5 heure, et une longue durée d’action, avec une demi-vie plasmatique de 11 à 13 heures .

Applications De Recherche Scientifique

Udenafil has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies involving phosphodiesterase inhibitors and their chemical properties.

Biology: Research on this compound includes its effects on cellular signaling pathways and its interactions with various biological molecules.

Medicine: this compound is primarily used in the treatment of erectile dysfunction.

Mécanisme D'action

L’udénafil exerce ses effets en inhibant l’enzyme phosphodiestérase de type 5, qui est responsable de la dégradation du monophosphate de guanosine cyclique dans le corps caverneux. Cette inhibition conduit à une augmentation des niveaux de monophosphate de guanosine cyclique, entraînant la relaxation des cellules musculaires lisses et une augmentation du flux sanguin vers le pénis, ce qui facilite l’érection lors de la stimulation sexuelle .

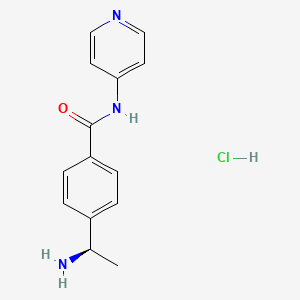

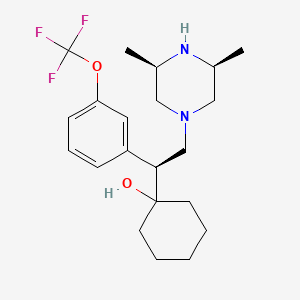

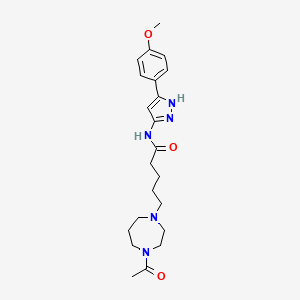

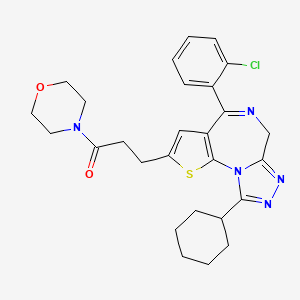

Composés similaires :

Sildénafil : Également un inhibiteur de la phosphodiestérase de type 5, le sildénafil a un mécanisme d’action similaire mais diffère dans son profil pharmacocinétique.

Tadalafil : Un autre inhibiteur de la phosphodiestérase de type 5, le tadalafil a une durée d’action plus longue que l’udénafil.

Vardénafil : Semblable à l’udénafil, le vardénafil a un début d’action rapide mais une durée d’action plus courte.

Unicité de l’udénafil : Les propriétés uniques de l’udénafil comprennent son début d’action relativement rapide et sa longue durée d’action, ce qui le rend adapté à l’administration à la demande et une fois par jour. De plus, l’udénafil a montré un profil de sécurité favorable et une efficacité dans diverses études cliniques .

Analyse Biochimique

Biochemical Properties

Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . This interaction with PDE5 is crucial for its function in enhancing erectile function by increasing the amount of cGMP .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It enhances the rates of successful penetration and maintenance of erection . It also seems to improve cognitive function and somatization in patients with erectile dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the cGMP specific phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . The inhibition of PDE5 by this compound enhances erectile function by increasing the amount of cGMP .

Temporal Effects in Laboratory Settings

In a study, patients with erectile dysfunction received this compound (100mg) at 3-day intervals for 2 months . The results showed significant improvements in erectile function and cognitive function over time .

Dosage Effects in Animal Models

In an animal model study, this compound (3 and 10 mg/kg) was orally administered once daily for 4 weeks . The results indicated that this compound increased vessel formation and density, suggesting its potential for angiogenesis .

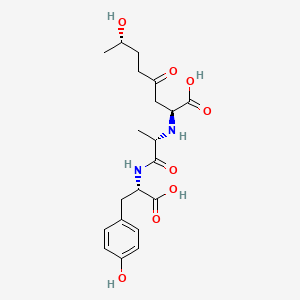

Metabolic Pathways

This compound is metabolized mainly by the liver, specifically by the CYP3A4 enzyme . This metabolic pathway is crucial for the drug’s bioavailability and efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues. In a study using Caco-2 cell monolayers, it was found that the efflux of this compound was significantly higher than its influx . This suggests that this compound may be a substrate for P-glycoprotein, a membrane transporter that influences the absorption and excretion of drugs .

Subcellular Localization

As per studies on subcellular localization and function, PDE5, the primary target of this compound, is mainly expressed and widely distributed in the cytoplasmic cell compartment . This localization is crucial for its function in mediating the smooth muscle-relaxing effects necessary for normal erectile function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’udénafil implique plusieurs étapes, à partir de la préparation d’intermédiaires clés. L’une des voies de synthèse comprend la réaction de la 5-(2-propyloxy-5-(1-méthyl-2-pyrrolidinylèneamidosulfonyl)phényl)-1-méthyl-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidine-7-one avec divers acides organiques pour former des sels d’addition d’acides. Ces acides comprennent l’acide oxalique, l’acide benzènesulfonique, l’acide camphresulfonique, l’acide cinnamique, l’acide adipique et l’acide cyclamique .

Méthodes de production industrielle : En production industrielle, l’udénafil est synthétisé par une série de réactions chimiques qui garantissent un rendement et une pureté élevés. Le processus implique l’utilisation de solvants organiques et de catalyseurs pour faciliter les réactions. Le produit final est ensuite purifié par cristallisation et d’autres techniques de séparation pour obtenir l’udénafil sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L’udénafil subit diverses réactions chimiques, notamment :

Oxydation : L’udénafil peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l’udénafil.

Substitution : L’udénafil peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d’autres atomes ou groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent l’utilisation d’agents halogénants et de nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .

4. Applications de la recherche scientifique

L’udénafil a un large éventail d’applications en recherche scientifique, notamment :

Chimie : L’udénafil est utilisé comme composé modèle dans des études impliquant des inhibiteurs de la phosphodiestérase et leurs propriétés chimiques.

Biologie : La recherche sur l’udénafil comprend ses effets sur les voies de signalisation cellulaire et ses interactions avec diverses molécules biologiques.

Médecine : L’udénafil est principalement utilisé dans le traitement de la dysfonction érectile.

Industrie : L’udénafil est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments et formulations.

Comparaison Avec Des Composés Similaires

Sildenafil: Also a phosphodiesterase type 5 inhibitor, sildenafil has a similar mechanism of action but differs in its pharmacokinetic profile.

Tadalafil: Another phosphodiesterase type 5 inhibitor, tadalafil has a longer duration of action compared to udenafil.

Vardenafil: Similar to this compound, vardenafil has a rapid onset of action but a shorter duration of action.

Uniqueness of this compound: this compound’s unique properties include its relatively rapid onset of action and long duration of action, making it suitable for both on-demand and once-daily dosing. Additionally, this compound has shown a favorable safety profile and efficacy in various clinical studies .

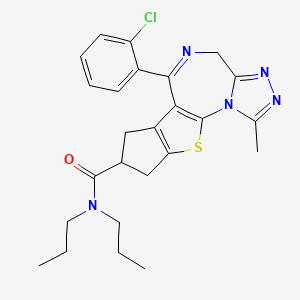

Propriétés

IUPAC Name |

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFNEFQTYQPVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870301 | |

| Record name | Udenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Udenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.98e-02 g/L | |

| Record name | Udenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) by udenafil enhances erectile function by increasing the amount of cGMP. | |

| Record name | Udenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

268203-93-6 | |

| Record name | Udenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=268203-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Udenafil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268203936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Udenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Udenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IB4XLY36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Udenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

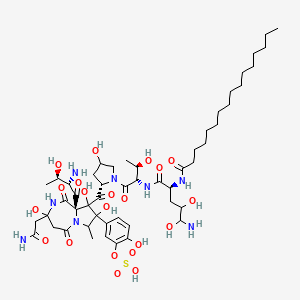

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

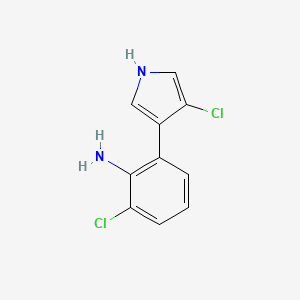

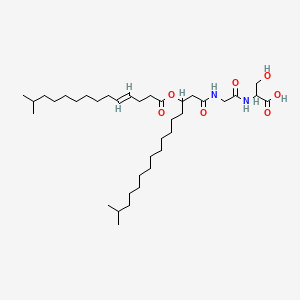

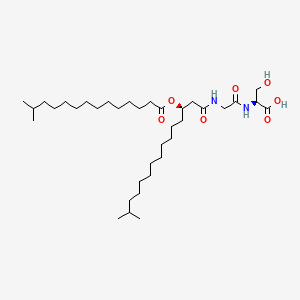

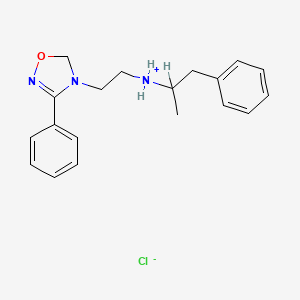

Feasible Synthetic Routes

Q1: What is Udenafil's primary mechanism of action?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in smooth muscle relaxation. By inhibiting PDE5, this compound increases cGMP levels, leading to prolonged smooth muscle relaxation. [, ]

Q2: What are the downstream effects of this compound's action on smooth muscle?

A2: The increased cGMP levels induced by this compound lead to vasodilation, particularly in the corpus cavernosum of the penis, resulting in improved erectile function. [, ] This vasodilatory effect also extends to other smooth muscle tissues, such as those found in the bladder, urethra, and pulmonary vasculature. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C23H32N6O3S, and its molecular weight is 456.6 g/mol. You can find structural information from public chemical databases like PubChem.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic data such as UV-Vis, IR, and NMR can be found in the literature and databases like PubChem. For example, one study describes the development and validation of a UV-spectroscopic method for this compound estimation. []

Q5: Is there information available about this compound's compatibility and stability under various conditions?

A5: While the provided research papers primarily focus on this compound's pharmacological properties, information regarding its compatibility and stability under various conditions may be found in pharmaceutical sciences literature and drug formulation patents.

Q6: Does this compound possess any catalytic properties?

A6: this compound, being an enzyme inhibitor, does not exhibit catalytic properties. Its primary mode of action involves binding to the active site of PDE5, thereby blocking the enzyme's catalytic activity. []

Q7: Have there been any computational studies conducted on this compound?

A7: While the provided papers do not delve into computational details, researchers often employ techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to understand this compound's interactions with PDE5 and optimize its properties.

Q8: What are the formulation strategies employed to improve this compound's stability, solubility, or bioavailability?

A8: The provided papers focus on this compound's efficacy and safety. Information about specific formulation strategies and excipients used can be found in pharmaceutical sciences literature and drug formulation patents.

Q9: What are the safety, health, and environmental (SHE) regulations pertaining to this compound?

A9: As a pharmaceutical compound, this compound is subject to stringent regulatory guidelines and monitoring by agencies like the FDA in the United States, the EMA in Europe, and other national regulatory bodies. These agencies ensure the drug's safety, efficacy, and responsible manufacturing practices.

Q10: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A11: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.8–1.5 hours. [] It is metabolized primarily by the liver enzyme CYP3A4, with its major metabolite being DA-8164. [] Food can affect this compound's absorption, delaying its time to peak concentration but not significantly impacting overall bioavailability. [] Renal impairment can affect this compound clearance, necessitating dose adjustments in patients with moderate or severe renal insufficiency. []

Q11: How long do the effects of this compound last?

A12: this compound has a relatively long duration of action compared to other PDE5 inhibitors, with its effects lasting for up to 12 hours after a single dose. [] This prolonged duration of action allows for greater flexibility and spontaneity in sexual activity. []

Q12: What in vitro models have been used to study this compound's effects?

A12: Researchers have employed various in vitro models to investigate this compound's mechanism of action and potential therapeutic applications beyond erectile dysfunction. These models include:

- Human detrusor smooth muscle cells: this compound relaxes precontracted human bladder muscle strips, suggesting its potential use in treating overactive bladder. []

- Vascular endothelial and smooth muscle cells: this compound exhibits concentration-dependent effects on the viability, proliferation, and apoptosis of these cells. [] This research suggests a potential application in drug-eluting stents for preventing restenosis while minimizing negative effects on endothelial cell growth. []

- Airway epithelial cells: this compound attenuates lipopolysaccharide-induced MUC5B expression, indicating potential benefit in managing mucus hypersecretion in airway diseases. []

- Adipose-derived stem cells (ASCs): this compound stimulates ASC motility and increases the secretion of growth factors, suggesting a potential role in promoting hair growth. []

Q13: What animal models have been used to study this compound's effects?

A13: this compound has been extensively studied in various animal models to assess its efficacy and safety for different conditions:

- Bilateral cavernous nerve crush injury in rats: this compound promotes erectile function recovery and ameliorates the pathophysiological consequences of nerve injury, suggesting its potential for treating neurogenic erectile dysfunction. [, ]

- High-fat-fed mice: this compound reduces body weight and food intake, possibly by suppressing hypothalamic TLR4 mRNA expression. This finding highlights its potential for treating obesity and metabolic disorders. []

- Bile duct ligation (BDL) in rats: this compound reduces portal venous pressure and suppresses hepatic stellate cell activation, suggesting its potential therapeutic role in managing portal hypertension and hepatic fibrosis. []

- Testicular torsion/detorsion in rats: this compound protects against ischemia-reperfusion injury in the testes by reducing inflammatory mediators and oxidative stress, indicating its potential for preserving testicular function after torsion. []

- Caveolin-1 deficient moyamoya disease model in rats: this compound promotes angiogenesis and vessel maturation, suggesting its potential as a therapeutic strategy for this cerebrovascular disease. []

Q14: What clinical trials have been conducted on this compound?

A14: Several clinical trials have investigated the efficacy and safety of this compound for erectile dysfunction in various patient populations:

- Multicenter, randomized, double-blind, placebo-controlled trials: These trials have demonstrated this compound's efficacy in improving erectile function in men with ED of various etiologies, including those with diabetes, hypertension, and those taking antihypertensive medications. [, , , , ]

- Clinical trial in men with secondary Raynaud's phenomenon: this compound shows comparable efficacy to amlodipine in reducing RP attacks and significantly improves digital blood flow. [, ]

- Fontan this compound Exercise Longitudinal (FUEL) Trial: This trial showed that this compound improves exercise capacity and ventricular performance in patients with Fontan circulation. [, , ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: The development of resistance to this compound, while possible, is not well-documented in the available literature. Resistance mechanisms, if any, might involve alterations in PDE5 expression or function, changes in downstream signaling pathways, or other compensatory mechanisms.

Q16: What is the safety profile of this compound?

A17: this compound has been generally well-tolerated in clinical trials. [, , , , , , , , , , , , ] The most common adverse effects are usually mild and transient, including headache, flushing, and nasal congestion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)

![(3S,6R,9S,12S)-6-benzyl-3-(2-methylpropyl)-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B1683302.png)